

Thermophysical properties of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Diamino-2-propanol*

Cat. No.: *B154962*

[Get Quote](#)

An In-depth Technical Guide on the Thermophysical Properties of **1,3-Diamino-2-propanol**

Introduction

1,3-Diamino-2-propanol (CAS No: 616-29-5), also known as 2-Hydroxy-1,3-diaminopropane, is a versatile chemical compound featuring two primary amine groups and a secondary hydroxyl group.^{[1][2]} This structure makes it a valuable building block in various chemical syntheses. It presents as a white to pale-yellow solid that is highly soluble in water.^{[1][3][4]} Its applications are diverse, ranging from its use as a pharmaceutical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) to its role in gas absorbents for removing acidic gases like CO₂.^{[5][6]} This guide provides a detailed overview of its core thermophysical properties, experimental methodologies for their determination, and key chemical synthesis and application workflows.

Physicochemical and Thermophysical Properties

The fundamental physicochemical and thermophysical properties of **1,3-Diamino-2-propanol** are summarized below. These values are critical for process design, safety assessments, and computational modeling in research and industrial applications.

Table 1: General Physicochemical Properties of **1,3-Diamino-2-propanol**

Property	Value	Source
Molecular Formula	C3H10N2O	[5][7][8]
Molecular Weight	90.12 g/mol	[1][7][9]
Appearance	White to yellowish solid	[3][4][7]
CAS Number	616-29-5	[1][5]
Solubility	Very soluble in water	[2][3][7]

Table 2: Key Thermophysical Data of **1,3-Diamino-2-propanol**

Property	Value	Conditions	Source
Melting Point	40 - 44 °C	Ambient Pressure	[3]
Boiling Point	235 - 237 °C	760 mmHg	[2][7][8]
Density	1.081 g/cm³	Not Specified	[8]
Vapor Pressure	0.008 mmHg	25 °C	[7]
Flash Point	96.9 - 97 °C	Closed Cup	[7][8]
Heat of Vaporization	55.0 kJ/mol	Not Specified	[7]
Refractive Index	1.4610	Estimate	[8]

Experimental Protocols for Thermophysical Property Determination

Accurate measurement of thermophysical properties is essential for chemical process engineering and design. The methodologies described below are standard techniques used for determining the properties of amines and amino alcohols like **1,3-Diamino-2-propanol**.

Density Measurement

Density is a critical parameter for fluid dynamics calculations and process modeling.

- Methodology: A common and precise method for measuring the density of liquids is the use of a vibrating tube densimeter.[10]
- Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the mass, and therefore the density, of the liquid in the tube.
- Procedure:
 - Calibration: The densimeter is first calibrated using two reference substances with well-known densities, such as dry air and double-distilled, degassed water.
 - Sample Preparation: A sample of **1,3-Diamino-2-propanol** is prepared, ensuring it is free of impurities and gas bubbles. If the sample is solid at room temperature, it is heated to just above its melting point.
 - Measurement: The sample is injected into the measurement cell of the densimeter. The temperature of the cell is precisely controlled by a Peltier thermostat.
 - Data Acquisition: Once the temperature and oscillation period stabilize, the density is calculated automatically by the instrument's software. Measurements are typically repeated at various temperatures to obtain density as a function of temperature.[11]

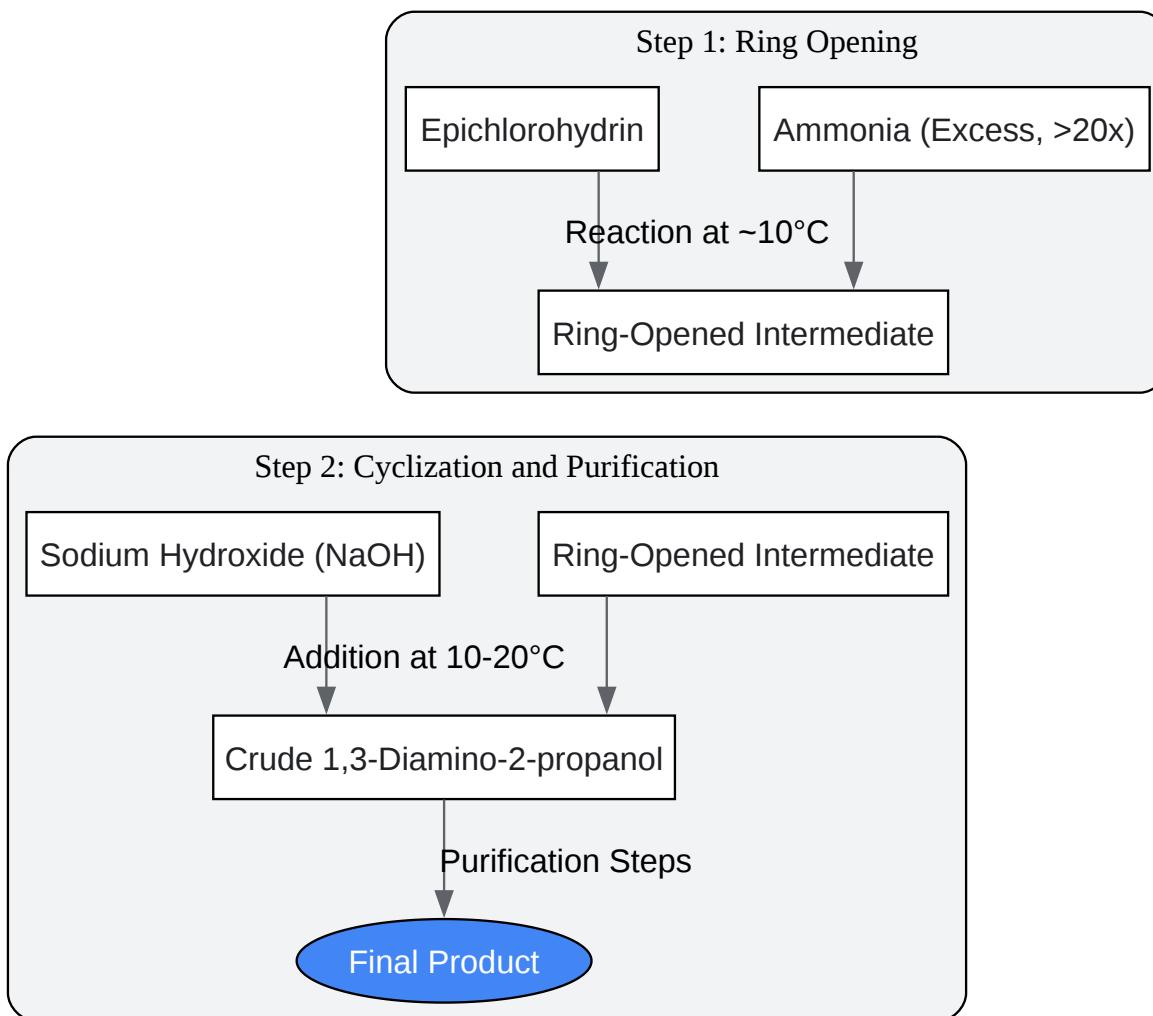
Viscosity Measurement

Viscosity data is crucial for the design of pumping, mixing, and heat exchange equipment.

- Methodology: Rotational viscometers or falling body viscometers are frequently used for measuring the dynamic viscosity of amine solutions.[11][12]
- Principle (Rotational Viscometer): A spindle is rotated within the sample fluid. The torque required to overcome the viscous drag of the fluid is measured, which is proportional to the fluid's viscosity.
- Procedure:
 - Calibration: The viscometer is calibrated using standard viscosity reference fluids.

- Sample Loading: The sample is placed in a temperature-controlled sample holder.
- Measurement: The appropriate spindle is selected and immersed in the sample. The spindle is rotated at a constant speed, and the resulting torque is measured.
- Temperature Dependence: The procedure is repeated across a range of temperatures to characterize the viscosity-temperature relationship.[12]

Heat Capacity Measurement

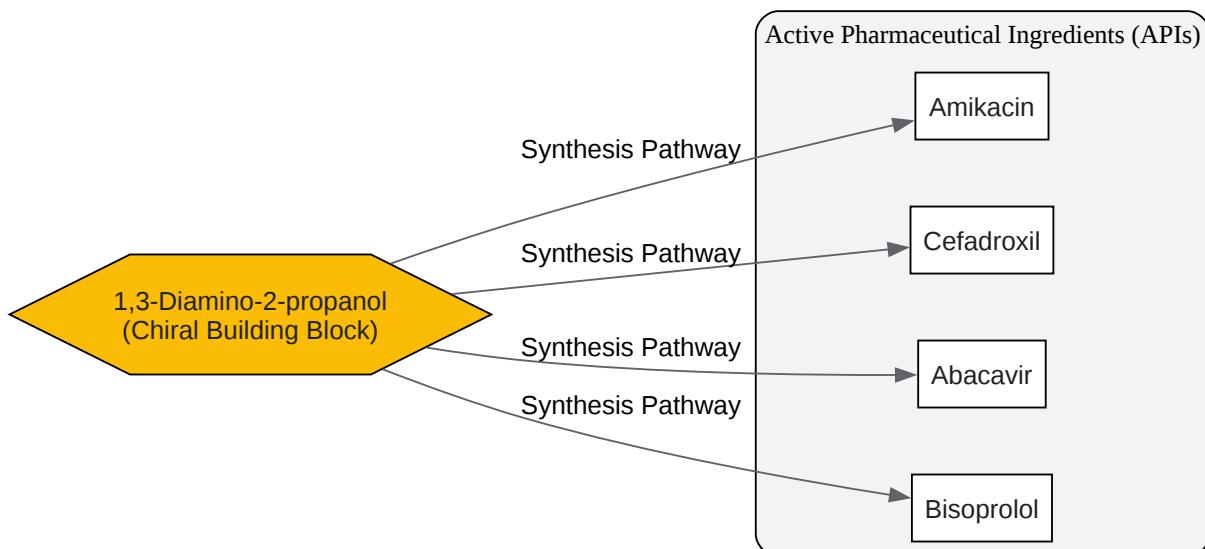

Isobaric heat capacity is a fundamental thermodynamic property needed for energy balance calculations in thermal processes.

- Methodology: A flow calorimeter is a suitable instrument for determining the isobaric heat capacity of liquids.[10]
- Principle: A continuous flow of the sample liquid is passed through a heated tube. The heat capacity is determined by measuring the temperature increase of the fluid for a known power input.
- Procedure:
 - System Calibration: The calorimeter is calibrated by measuring a reference fluid with a well-established heat capacity, such as water.
 - Sample Flow: The liquid sample is pumped through the calorimeter at a constant, precisely measured flow rate.
 - Heating and Measurement: A known and constant heat flux is applied to the fluid. The temperature difference between the inlet and outlet of the heated section is measured with high-precision thermometers.
 - Calculation: The isobaric heat capacity is calculated from the heat input, the mass flow rate, and the measured temperature difference.

Workflows and Applications

Synthesis of 1,3-Diamino-2-propanol

1,3-Diamino-2-propanol is commonly synthesized by the reaction of epichlorohydrin with an excess of ammonia in an alkaline environment.^{[3][13]} This two-step process is designed to optimize the yield of the desired product while minimizing the formation of byproducts.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **1,3-Diamino-2-propanol**.

Role as a Pharmaceutical Intermediate

1,3-Diamino-2-propanol serves as a crucial building block in the synthesis of several important Active Pharmaceutical Ingredients (APIs).^[6] Its bifunctional nature, containing both amine and hydroxyl groups, allows it to be incorporated into complex molecular structures.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in API synthesis.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apicule.com [apicule.com]
- 2. 1,3-Diamino-2-propanol – Wikipedia [de.wikipedia.org]

- 3. 1,3-Diamino-2-propanol | 616-29-5 [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Page loading... [guidechem.com]
- 6. Industrial Grade 1,3-Diamino-2-Propanol Market [sites.google.com]
- 7. 1,3-Diamino-2-propanol(616-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thermophysical properties of aqueous amines solutions for CO₂ capture applications - Dialnet [dialnet.unirioja.es]
- 11. physchemres.org [physchemres.org]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. borregaard.com [borregaard.com]
- To cite this document: BenchChem. [Thermophysical properties of 1,3-Diamino-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154962#thermophysical-properties-of-1-3-diamino-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com